molecular formula C9H7BrF3NO2 B12943859 Ethyl 4-bromo-3-(trifluoromethyl)picolinate

Ethyl 4-bromo-3-(trifluoromethyl)picolinate

Cat. No.: B12943859
M. Wt: 298.06 g/mol
InChI Key: XIFZYCFHWWVTOF-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-(trifluoromethyl)picolinate is a heterocyclic aromatic compound belonging to the picolinate ester family. The ester group (ethyl), bromine atom at position 4, and trifluoromethyl (-CF₃) group at position 3 likely confer distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. Such compounds are often intermediates in synthesizing bioactive molecules, leveraging halogen and fluorine substituents to modulate reactivity and binding interactions .

Properties

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

IUPAC Name

ethyl 4-bromo-3-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-6(9(11,12)13)5(10)3-4-14-7/h3-4H,2H2,1H3

InChI Key

XIFZYCFHWWVTOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-3-(trifluoromethyl)picolinate typically involves multi-step reactions. One common method includes the bromination of 3-(trifluoromethyl)pyridine followed by esterification. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the type of reaction. For example, in substitution reactions, the bromine atom is replaced by the nucleophile, resulting in compounds like ethyl 4-amino-3-(trifluoromethyl)picolinate .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-bromo-3-(trifluoromethyl)picolinate has been investigated for its potential biological activities:

  • Anti-inflammatory Activity : Studies suggest that this compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. Its ability to penetrate cell membranes effectively allows it to interact with various biological targets, influencing enzyme and receptor activities.
  • Anticancer Potential : Preliminary research indicates that this compound can inhibit cancer cell proliferation in vitro. The mechanisms involved may relate to its effects on metabolic pathways critical for tumor growth .
  • Enzyme Modulation : The compound has shown promise in inhibiting enzymes such as isocitrate dehydrogenase (IDH), which is relevant in cancer metabolism. This inhibition suggests potential therapeutic applications in targeting metabolic alterations associated with cancer .

Agrochemicals

This compound is being explored for its applications in agriculture:

  • Herbicidal Properties : Similar compounds have demonstrated herbicidal activity by disrupting normal plant growth processes through interference with auxin receptors. This compound may exhibit similar effects, making it a candidate for developing new agrochemicals .

Inhibition of Cancer Cell Growth

A notable study evaluated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, attributed to its interference with essential metabolic pathways .

Anti-inflammatory Effects

Research into the anti-inflammatory potential of this compound revealed reduced cytokine production in model systems, suggesting its utility in treating inflammatory diseases .

Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibition of IDH and IRAK4
Anti-cancer ActivitySignificant inhibition in cancer cell lines
Anti-inflammatoryReduced cytokine production
Herbicidal PropertiesPotential disruption of plant growth

Mechanism of Action

The mechanism by which ethyl 4-bromo-3-(trifluoromethyl)picolinate exerts its effects depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 4-bromo-3-(trifluoromethyl)picolinate with structurally related picolinate esters and analogs from the provided evidence:

Compound Name CAS No. Substituent Positions & Groups Molecular Formula Key Structural Differences References
This compound Not explicitly listed Br (C4), -CF₃ (C3), ethyl ester (C2) C₉H₇BrF₃NO₂ Reference compound for comparison
Ethyl 3-chloro-4-(trifluoromethyl)picolinate 1198475-44-3 Cl (C3), -CF₃ (C4), ethyl ester (C2) C₉H₇ClF₃NO₂ Halogen (Cl vs. Br) and -CF₃ position swapped
Ethyl 3-bromo-5-(trifluoromethyl)picolinate 1048384-90-2 Br (C3), -CF₃ (C5), ethyl ester (C2) C₉H₇BrF₃NO₂ Bromine at C3 instead of C4; -CF₃ at C5
Methyl 6-bromo-3-fluoropicolinate 1214332-47-4 Br (C6), F (C3), methyl ester (C2) C₇H₅BrFNO₂ Smaller ester (methyl), fluorine at C3
Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)picolinate 54139-94-5 Cl (C3), -CN (C4), -CF₃ (C5), ethyl ester (C2) C₁₀H₇ClF₃N₂O₂ Additional cyano group at C4; -CF₃ at C5

Key Observations:

Halogen Substituents : Bromine at C4 (target compound) vs. C3 (1048384-90-2) or C6 (1214332-47-4) alters steric and electronic profiles, impacting reactivity in cross-coupling reactions .

Trifluoromethyl Position : The -CF₃ group at C3 (target) vs. C4 (1198475-44-3) or C5 (1048384-90-2) influences dipole moments and hydrophobic interactions, critical for ligand-receptor binding .

Ester Groups : Ethyl esters (target, 1198475-44-3) generally enhance solubility in organic phases compared to methyl esters (1214332-47-4) .

Biological Activity

Ethyl 4-bromo-3-(trifluoromethyl)picolinate is a compound of increasing interest due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of picolinate derivatives, which are known for their diverse biological activities. The compound's structure can be represented as follows:

C10H8BrF3N(Ethyl 4 bromo 3 trifluoromethyl picolinate)\text{C}_10\text{H}_8\text{BrF}_3\text{N}\quad (\text{Ethyl 4 bromo 3 trifluoromethyl picolinate})

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like cancer and metabolic disorders .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, possibly through disruption of cell membrane integrity or interference with metabolic processes .
  • Anti-inflammatory Effects : this compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionReduced activity in metabolic enzymes
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryDecreased inflammatory markers

Case Studies and Research Findings

  • Anticancer Activity : A study focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death .
  • Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus revealed that this compound exhibited significant antibacterial activity, with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics used in treatment .
  • Inflammation Model Study : In a murine model of inflammation, administration of this compound resulted in a marked reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

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